molecular formula C14H13N3OS B12617434 Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- CAS No. 917909-03-6

Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)-

Cat. No.: B12617434
CAS No.: 917909-03-6
M. Wt: 271.34 g/mol
InChI Key: IHTMKYOLSXBEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the thienopyrimidine family, which is known for its potential therapeutic applications, including antimicrobial, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for thieno[2,3-d]pyrimidin-4-amine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of formic acid or triethyl orthoformate as cyclizing agents is common, and the reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the ethoxyphenyl group contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

CAS No.

917909-03-6

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

N-(2-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H13N3OS/c1-2-18-12-6-4-3-5-11(12)17-13-10-7-8-19-14(10)16-9-15-13/h3-9H,2H2,1H3,(H,15,16,17)

InChI Key

IHTMKYOLSXBEBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=C3C=CSC3=NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.